molecular formula C17H16ClN3O3S3 B2535241 N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 941892-64-4

N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2535241
CAS No.: 941892-64-4
M. Wt: 441.96
InChI Key: GMAMCZRJZBOLNV-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 4, a piperidine ring linked via a carboxamide group, and a thiophene sulfonyl moiety.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c18-12-3-4-13(16-15(12)19-10-26-16)20-17(22)11-5-7-21(8-6-11)27(23,24)14-2-1-9-25-14/h1-4,9-11H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAMCZRJZBOLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that combines a benzothiazole moiety with a thiophene ring and a piperidine core, contributing to its diverse pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial cell wall synthesis, particularly DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase). DprE1 plays a vital role in the biosynthesis of arabinogalactan, an essential component of the Mycobacterium tuberculosis cell wall. By inhibiting this enzyme, the compound disrupts bacterial growth and viability, making it a promising candidate for antituberculosis drug development .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The inhibition mechanism involves interference with the biosynthesis pathways essential for maintaining bacterial structural integrity .

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of urease and acetylcholinesterase (AChE). The IC50 values for these inhibitory activities suggest that the compound has strong potential as a therapeutic agent in treating conditions related to these enzymes .

Study 1: Antitubercular Activity

A study focusing on the antitubercular properties of similar benzothiazole derivatives found that compounds targeting DprE1 demonstrated significant bactericidal effects. The study reported an IC50 value in the low micromolar range, indicating potent activity against Mycobacterium tuberculosis .

Study 2: Enzyme Inhibition

Another investigation into enzyme inhibition revealed that derivatives of piperidine, including this compound, showed strong inhibitory effects on urease with IC50 values ranging from 1 to 6 µM. This suggests potential applications in treating disorders associated with elevated urease activity .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Target
This compoundAntimicrobial0.5 - 5DprE1
Similar Benzothiazole DerivativeAntitubercular< 5DprE1
Piperidine DerivativeUrease Inhibitor1 - 6Urease
Acetylcholinesterase InhibitorAChE Inhibitor0.5 - 3AChE

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the benzothiazole, sulfonamide, and piperidine/piperazine frameworks. Below is a detailed comparison based on available

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight Notable Substituents CAS No./Reference
N-(4-chloro-1,3-benzothiazol-7-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (Target) Benzothiazole, thiophene sulfonyl, piperidine ~439.93 (calc.) 4-Cl on benzothiazole; thiophene sulfonyl N/A
MCC14 (3a) Benzofuroisoquinoline, piperidine, carboxamide Not provided Carbamoylbenzyl on piperidine; opioid receptor ligand
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide Benzothiazole, acetamide 391.50 Phenyl groups on benzothiazole and acetamide EN300-245804
4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide Piperazine, benzothiadiazine sulfonyl ~751.15 (calc.) Chlorobiphenyl; dual sulfonamide/piperazine 1235965-35-1
Key Observations:

Benzothiazole Modifications: The target compound’s 4-chloro substitution on benzothiazole may enhance electrophilicity compared to non-halogenated analogs like 2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide . Chlorine atoms are known to improve metabolic stability and binding affinity in drug candidates. In contrast, MCC14 (3a) replaces benzothiazole with a benzofuroisoquinoline system, likely altering receptor selectivity (e.g., opioid vs. kinase targets) .

Sulfonamide Variations :

  • The thiophene sulfonyl group in the target compound offers a smaller, electron-rich heterocycle compared to benzene sulfonyl groups in analogs like those listed in and . This could influence solubility and π-π stacking interactions in target binding .

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